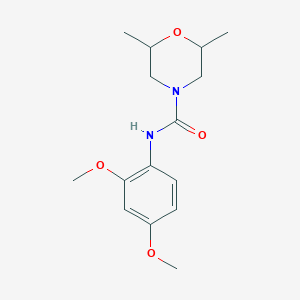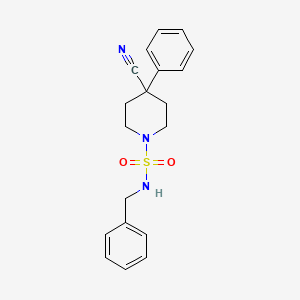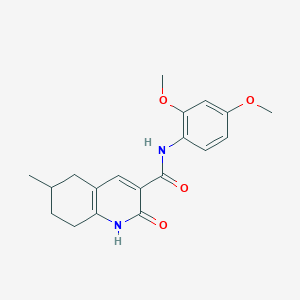
N-(2,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarboxamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
DMMDA-2 acts as a partial agonist at the serotonin 5-HT2A receptor and as a dopamine transporter inhibitor. It has been suggested that its binding to these receptors may be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of psychoactive effects, including visual hallucinations, changes in mood, and altered perception of time. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMMDA-2 in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the effects of drugs that target this receptor. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse may also be a concern.
Orientations Futures
There are several potential future directions for research on DMMDA-2. One area of interest is its potential as a treatment for Parkinson's disease, given its high binding affinity for the dopamine transporter. Another area of interest is its potential as a tool for studying the serotonin 5-HT2A receptor and its role in various physiological processes. Additionally, further research may be needed to fully understand the safety and potential for abuse of this compound.
Méthodes De Synthèse
DMMDA-2 is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using sodium borohydride to obtain 2,4-dimethoxyphenyl-2-amino-propane. The final step involves the reaction of this compound with morpholinecarboxylic acid anhydride, which results in the formation of DMMDA-2.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for the serotonin 5-HT2A receptor, which is a target for many psychoactive drugs. DMMDA-2 has also been shown to have a high binding affinity for the dopamine transporter, which is a target for drugs that treat Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-8-17(9-11(2)21-10)15(18)16-13-6-5-12(19-3)7-14(13)20-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDBBBSNJPJLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415927.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5415930.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)




![(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5415986.png)
![4-[2-(benzyloxy)benzylidene]-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416004.png)